

# Hsd17B13 Inhibitors in Clinical Development: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |
|----------------------|----------------|-----------|--|--|--|
| Compound Name:       | Hsd17B13-IN-88 |           |  |  |  |
| Cat. No.:            | B15138227      | Get Quote |  |  |  |

While specific data for a compound designated "Hsd17B13-IN-88" is not publicly available, the landscape of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors in clinical and preclinical development offers a compelling insight into the therapeutic strategies targeting this genetically validated enzyme for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH).

The primary therapeutic strategies being pursued are small molecule inhibitors and RNA interference (RNAi) therapeutics. This guide provides a comparative overview of the leading candidates from each class, focusing on their mechanism of action, available efficacy data, and the experimental protocols used for their evaluation.

## **Introduction to HSD17B13**

Hydroxysteroid 17-beta dehydrogenase 13 is a lipid droplet-associated protein predominantly expressed in the liver.[1] Genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[2] This strong genetic validation has spurred the development of therapies aimed at inhibiting HSD17B13 activity. The enzyme is believed to play a role in lipid metabolism and inflammation within the liver.[3]

# **Comparative Analysis of Hsd17B13 Inhibitors**



Two main classes of HSD17B13 inhibitors are currently in development: small molecule inhibitors that directly target the enzyme's active site, and RNAi therapeutics that reduce the expression of the HSD17B13 protein.

### **Small Molecule Inhibitors**

Oral small molecule inhibitors offer the convenience of oral administration for a chronic disease like NASH.

- INI-822 (Inipharm): This is the first small molecule inhibitor of HSD17B13 to enter clinical development and is intended for the treatment of fibrotic liver diseases, including NASH.[2] Preclinical studies have shown that INI-822 potently and selectively inhibits HSD17B13.[2] In animal models, treatment with INI-822 resulted in improvements in markers of liver health, including a reduction in liver transaminases. A Phase 1 study has been initiated to evaluate the safety, tolerability, and pharmacokinetics of INI-822 in healthy volunteers and individuals with NASH or presumed NASH. Data from healthy volunteers indicate that INI-822 achieves plasma concentrations expected to inhibit HSD17B13 and has a half-life that supports oncedaily oral dosing.
- BI-3231 (Boehringer Ingelheim): BI-3231 is a potent and selective inhibitor of both human and mouse HSD17B13. It has been extensively characterized in vitro and in vivo. Preclinical studies have demonstrated that BI-3231 can reduce the lipotoxic effects of palmitic acid in hepatocytes. It has been shown to decrease triglyceride accumulation in human and mouse hepatocytes under lipotoxic stress.

## RNA Interference (RNAi) Therapeutics

RNAi therapeutics offer a different approach by preventing the production of the HSD17B13 protein. These are typically administered via subcutaneous injection.

ARO-HSD (Arrowhead Pharmaceuticals): ARO-HSD is an RNAi therapeutic designed to
reduce the expression of HSD17B13 in the liver. In a Phase 1/2 clinical study, ARO-HSD
demonstrated a dose-dependent reduction in hepatic HSD17B13 mRNA and protein levels.
At the highest dose tested (200 mg), a mean reduction of over 90% in HSD17B13 mRNA
was observed. This was accompanied by reductions in alanine aminotransferase (ALT) and
aspartate aminotransferase (AST) levels, which are markers of liver injury. The treatment
was generally well-tolerated.



 Rapirosiran (Alnylam Pharmaceuticals/Regeneron): Rapirosiran (formerly ALN-HSD) is another RNAi therapeutic targeting HSD17B13. A Phase 1 study in healthy adults and patients with NASH showed that rapirosiran was associated with a dose-dependent reduction in liver HSD17B13 mRNA. In the highest-dose group (400 mg), a median reduction of 78% in HSD17B13 mRNA was observed at 6 months. The safety and tolerability profile was reported as encouraging.

### **Data Presentation**

Table 1: Preclinical Data for Small Molecule HSD17B13

Inhibitors

| Compound | Developer               | Target                         | In Vitro<br>Potency                     | In Vivo<br>Efficacy<br>(Animal<br>Models)        |
|----------|-------------------------|--------------------------------|-----------------------------------------|--------------------------------------------------|
| INI-822  | Inipharm                | HSD17B13                       | Potent and selective inhibitor          | Reduced liver transaminases                      |
| BI-3231  | Boehringer<br>Ingelheim | Human and<br>Mouse<br>HSD17B13 | IC50: 1 nM<br>(Human), 13 nM<br>(Mouse) | Reduced triglyceride accumulation in hepatocytes |

Table 2: Clinical Data for RNAi HSD17B13 Inhibitors



| Compound    | Developer                    | Phase of<br>Development | Efficacy                                                                                     | Safety                                                                                                  |
|-------------|------------------------------|-------------------------|----------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| ARO-HSD     | Arrowhead<br>Pharmaceuticals | Phase 1/2               | Dose-dependent reduction in HSD17B13 mRNA (up to >90%) and protein; Reduction in ALT and AST | Generally well- tolerated; mild, transient injection site reactions were the most common adverse events |
| Rapirosiran | Alnylam/Regener<br>on        | Phase 1                 | Dose-dependent<br>reduction in<br>HSD17B13<br>mRNA (median<br>of 78% at highest<br>dose)     | Encouraging<br>safety and<br>tolerability profile                                                       |

# Experimental Protocols HSD17B13 Enzymatic Activity Assay

- Objective: To determine the in vitro potency of small molecule inhibitors.
- Methodology: The assay typically measures the inhibitor's ability to block the enzymatic
  activity of purified HSD17B13 protein. This can be done by monitoring the conversion of a
  substrate (e.g., estradiol) to its product in the presence of the cofactor NAD+. The reaction
  progress is often measured by a change in fluorescence or absorbance. Test compounds are
  added at varying concentrations to determine the IC50 value.

## In Vivo Animal Models of NASH

- Objective: To evaluate the in vivo efficacy of HSD17B13 inhibitors.
- Methodology: A common model is the diet-induced NASH model in mice or rats. Animals are
  fed a high-fat, high-sugar, and/or high-cholesterol diet for an extended period to induce
  NASH-like pathology, including steatosis, inflammation, and fibrosis. The inhibitor is then



administered (e.g., orally or via injection), and various endpoints are assessed, such as liver enzyme levels (ALT, AST) in the serum, hepatic triglyceride content, and histological analysis of liver tissue to score for NASH activity and fibrosis.

# **Liver Biopsy Analysis in Clinical Trials**

- Objective: To assess the pharmacodynamic effect of RNAi therapeutics on HSD17B13 expression in humans.
- Methodology: Liver biopsies are taken from trial participants at baseline and after treatment.
  The tissue is then analyzed to quantify the levels of HSD17B13 mRNA (using techniques like
  quantitative reverse transcription PCR) and HSD17B13 protein (using methods such as
  immunohistochemistry or western blotting).

# Visualizations HSD17B13 Signaling Pathway



Click to download full resolution via product page

Caption: Simplified HSD17B13 signaling pathway in hepatocytes.

# **Experimental Workflow for RNAi Therapeutic Evaluation**





Click to download full resolution via product page

Caption: Workflow for evaluating RNAi therapeutics targeting HSD17B13.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. firstwordpharma.com [firstwordpharma.com]







- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Hsd17B13 Inhibitors in Clinical Development: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138227#hsd17b13-in-88-versus-other-hsd17b13-inhibitors-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com